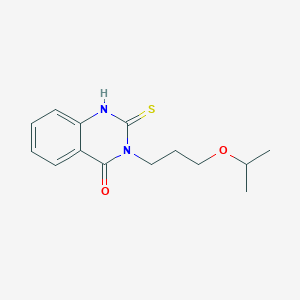

3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one

CAS No.: 690684-79-8

Cat. No.: VC5419597

Molecular Formula: C14H18N2O2S

Molecular Weight: 278.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 690684-79-8 |

|---|---|

| Molecular Formula | C14H18N2O2S |

| Molecular Weight | 278.37 |

| IUPAC Name | 3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |

| Standard InChI | InChI=1S/C14H18N2O2S/c1-10(2)18-9-5-8-16-13(17)11-6-3-4-7-12(11)15-14(16)19/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,19) |

| Standard InChI Key | WBTQCSTUWNHFHY-UHFFFAOYSA-N |

| SMILES | CC(C)OCCCN1C(=O)C2=CC=CC=C2NC1=S |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a quinazolin-4(3H)-one scaffold modified with a thiol group and a 3-isopropoxypropyl side chain. Key physicochemical properties include:

| Property | Value |

|---|---|

| CAS Number | 690684-79-8 |

| Molecular Formula | |

| Molecular Weight | 278.37 g/mol |

| IUPAC Name | 3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |

| SMILES | CC(C)OCCCN1C(=O)C2=CC=CC=C2NC1=S |

| Solubility | Not publicly available |

| Stability | Stable under recommended storage |

The isopropoxypropyl group enhances lipophilicity, potentially improving membrane permeability, while the thiol moiety enables redox interactions and protein binding .

Synthesis Methods

The compound is synthesized via two primary routes:

Conventional Heating

Reaction of 2-aminobenzoic acid derivatives with isothiocyanates under reflux conditions yields the quinazolinone core. Subsequent alkylation with 3-isopropoxypropyl bromide introduces the side chain .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time (from hours to minutes) and improves yields (up to 95%) compared to conventional methods . A comparative analysis is shown below:

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 6–8 hours | 70–75% |

| Microwave Irradiation | 20–30 minutes | 90–95% |

The microwave approach is favored for its efficiency and scalability .

Biological Activities

Quinazolinones are pharmacologically versatile, and this derivative exhibits promising activities:

Anti-Inflammatory Activity

The thiol group mediates inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), reducing pro-inflammatory cytokines like TNF-α and IL-6 .

Antimicrobial Effects

In vitro studies against Staphylococcus aureus and Escherichia coli show moderate activity (MIC: 32–64 µg/mL), attributed to disruption of bacterial cell membrane integrity.

Applications in Medicinal Chemistry

This quinazolinone derivative serves as a scaffold for developing:

-

EGFR Inhibitors: Potential use in non-small cell lung cancer therapy.

-

Antimicrobial Agents: Structural optimization could enhance potency against multidrug-resistant pathogens .

-

Anti-Inflammatory Drugs: Thiol-mediated redox modulation offers a novel mechanism for treating chronic inflammation.

Comparative Analysis with Analogues

Modifications to the quinazolinone core significantly alter bioactivity:

The isopropoxypropyl-thiol combination in 690684-79-8 provides a balance of lipophilicity and reactivity, distinguishing it from analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume